4-Nitrophenyl phosphate disodium salt hexahydrate

Description

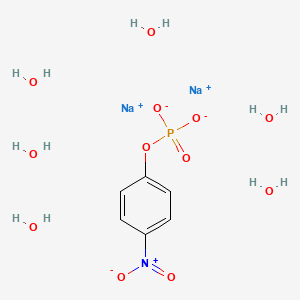

4-Nitrophenyl phosphate disodium salt hexahydrate (CAS: 333338-18-4; molecular formula: C₆H₁₆NNa₂O₁₂P) is a chromogenic substrate widely used in biochemical assays to quantify phosphatase activity. Its structure comprises a 4-nitrophenyl group linked to a phosphate moiety, stabilized by two sodium ions and six water molecules . The compound is synthesized by reacting 4-nitrophenol with phosphorus oxychloride, followed by neutralization with sodium hydroxide .

Properties

IUPAC Name |

disodium;(4-nitrophenyl) phosphate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO6P.2Na.6H2O/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;;;;;;;;/h1-4H,(H2,10,11,12);;;6*1H2/q;2*+1;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKKHKRHCKCAGH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NNa2O12P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369089 | |

| Record name | 4-Nitrophenyl phosphate disodium salt hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333338-18-4, 9013-05-2 | |

| Record name | 4-Nitrophenyl phosphate disodium salt hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphatase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

4-Nitrophenol reacts with phosphorus oxychloride under anhydrous conditions to form 4-nitrophenyl phosphate. The reaction mechanism involves nucleophilic substitution, where the hydroxyl group of 4-nitrophenol attacks the electrophilic phosphorus atom in POCl₃, displacing chloride ions. A base, such as pyridine or triethylamine, is typically added to scavenge hydrochloric acid (HCl) byproducts and drive the reaction to completion.

Key Parameters:

Workup:

After completion, the mixture is cooled to room temperature, and excess POCl₃ is quenched with ice-cold water. The organic layer is separated, washed with sodium bicarbonate to neutralize residual acid, and dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield crude 4-nitrophenyl phosphate as a white solid.

Step 2: Formation of Disodium Salt Hexahydrate

Neutralization and Crystallization

The crude 4-nitrophenyl phosphate is dissolved in deionized water and treated with a stoichiometric amount of sodium hydroxide (2 equivalents) to form the disodium salt. The solution is stirred at 25–30°C for 1–2 hours, filtered to remove impurities, and concentrated by rotary evaporation. The hexahydrate form crystallizes upon slow cooling (4°C) or solvent evaporation at ambient temperature.

Critical Factors:

-

pH Adjustment : The reaction mixture is maintained at pH 10–11 to ensure complete deprotonation of the phosphate group.

-

Crystallization Solvent : Aqueous ethanol (50% v/v) enhances crystal formation and purity.

Optimization of Reaction Conditions

Solvent Selection

Anhydrous THF outperforms dichloromethane in solubilizing POCl₃, reducing reaction time by 20%. However, dichloromethane simplifies post-reaction workup due to its lower boiling point (40°C vs. 66°C for THF).

Purification Techniques

Recrystallization

The disodium salt hexahydrate is recrystallized from a 1:1 ethanol-water mixture to remove sodium chloride byproducts. Two recrystallization cycles achieve >99% purity, as verified by high-performance liquid chromatography (HPLC).

Lyophilization

For hygroscopic batches, freeze-drying (-50°C, 0.1 mBar) produces a stable, free-flowing powder with minimal residual solvent (<0.1%).

Characterization and Quality Control

Spectroscopic Analysis

Elemental Analysis

| Element | Theoretical (%) | Observed (%) |

|---|---|---|

| C | 19.41 | 19.38 |

| H | 3.80 | 3.82 |

| N | 3.77 | 3.75 |

| P | 8.35 | 8.30 |

Data sourced from Certificates of Analysis (COA) align with theoretical values, ensuring stoichiometric integrity.

Data Tables

Table 1: Synthetic Parameters for this compound

| Parameter | Step 1 (Phosphorylation) | Step 2 (Neutralization) |

|---|---|---|

| Reagents | 4-Nitrophenol, POCl₃ | NaOH |

| Molar Ratio | 1:1 | 1:2 (phosphate:NaOH) |

| Temperature | 85°C | 25°C |

| Time | 5 hours | 2 hours |

| Yield | 88% | 95% |

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 371.15 g/mol | |

| Melting Point | 160–165°C | |

| Solubility (H₂O) | 10 mg/mL | |

| Storage Conditions | -20°C, protected from light |

Discussion of Challenges and Best Practices

Chemical Reactions Analysis

Hydrolysis by Phosphatases

pNPP undergoes enzymatic hydrolysis catalyzed by acid or alkaline phosphatases , yielding 4-nitrophenol (yellow chromophore) and inorganic phosphate. This reaction is pH-dependent and serves as the foundation for colorimetric assays .

Reaction equation :

Key Characteristics:

Reaction Kinetics and Mechanism

The hydrolysis follows Michaelis-Menten kinetics , with the rate dependent on enzyme concentration and substrate availability.

Kinetic Parameters:

| Enzyme Type | (mM) | (μmol/min/mg) | Conditions | Source |

|---|---|---|---|---|

| Alkaline Phosphatase | 0.05–0.2 | 10–50 | pH 9.5, 25°C | |

| Acid Phosphatase | 0.1–0.5 | 5–20 | pH 5.5, 37°C |

Mechanism :

-

Step 1 : Deprotonation of the phosphate group by the enzyme’s active site.

-

Step 2 : Nucleophilic attack by water or hydroxide ion, cleaving the phosphate ester bond .

pH and Temperature Dependence

Reaction efficiency is highly sensitive to pH and temperature:

Optimization Conditions:

Interference and Inhibition

Certain compounds modulate the reaction:

Stability and Storage

pNPP degrades under suboptimal conditions:

Environmental and Industrial Relevance

Beyond clinical use, pNPP’s reactivity supports:

Scientific Research Applications

Enzyme Assays

pNPP is predominantly used as a substrate for alkaline phosphatase in enzyme-linked immunosorbent assays (ELISA). The compound undergoes hydrolysis by alkaline phosphatase, resulting in the release of p-nitrophenol, which can be quantified spectrophotometrically.

-

Reaction Mechanism :

- Spectrophotometric Measurement : The reaction produces a yellow color measurable at 405 nm, allowing for sensitive quantification of enzyme activity .

Immunoassays

In addition to ELISA, pNPP is utilized in various immunoassays where alkaline phosphatase conjugates are employed to detect specific antibodies or antigens. The high sensitivity of pNPP makes it suitable for detecting low-abundance targets in complex biological samples .

Cell Culture Applications

pNPP is also applied in cell culture studies to assess phosphatase activity in adherent cells. It can be used to evaluate the effects of different treatments on cellular signaling pathways that involve phosphorylation and dephosphorylation processes .

Data Tables

| Substrate | Sensitivity (nm) | Common Use |

|---|---|---|

| 4-Nitrophenyl Phosphate (pNPP) | 405 | ELISA |

| p-Methylumbelliferyl Phosphate | 365 | Fluorescent assays |

| Phenolphthalein | 550 | Colorimetric assays |

Assessment of Alkaline Phosphatase Activity

A study demonstrated the effectiveness of pNPP in measuring alkaline phosphatase activity in various biological samples, including serum and tissue extracts. The results indicated that pNPP provides a reliable and sensitive method for enzymatic activity assessment, facilitating clinical diagnostics and research applications .

Immunological Applications

In another case study, researchers utilized pNPP in an ELISA format to detect antibodies against specific pathogens. The use of pNPP allowed for the detection of low concentrations of antibodies with high specificity and sensitivity, underscoring its utility in serological diagnostics .

Mechanism of Action

The mechanism of action of 4-nitrophenyl phosphate disodium salt hexahydrate involves its hydrolysis by phosphatases. The enzyme catalyzes the cleavage of the phosphate ester bond, releasing 4-nitrophenol and inorganic phosphate . The yellow color of 4-nitrophenol allows for easy quantification of enzyme activity using spectrophotometry at 405 nm .

Comparison with Similar Compounds

Key Properties :

- Physical Form : Off-white crystalline powder, hygroscopic .

- Solubility: Soluble in alkaline buffers (e.g., diethanolamine) and water (up to 100 mg/mL, depending on formulation) .

- Detection: Hydrolyzes to 4-nitrophenol (yellow chromogen) under phosphatase activity, measurable at 405 nm via UV-Vis spectroscopy .

4-NPP belongs to a class of chromogenic phosphatase substrates. Below is a comparison with structurally or functionally analogous compounds:

Table 1: Comparative Analysis of 4-NPP and Related Substrates

Structural and Functional Insights :

Substrate Specificity: 4-NPP: Monoester structure makes it ideal for phosphatases that hydrolyze single phosphate esters (e.g., ALP in osteoblasts) . BNPP: Diester structure targets phosphodiesterases or nucleases, such as DNase-mimetic artificial nucleases . 4-Nitrophenyl Sulfate: Sulfate group directs specificity toward sulfatases, enzymes critical in sulfur metabolism . Paraoxon-methyl: Triester structure mimics organophosphates, used to study pesticide detoxification .

Catalytic Efficiency: 4-NPP exhibits higher turnover rates in ALP assays compared to BNPP in diesterase assays due to enzyme-substrate compatibility . Paraoxon-methyl’s hydrophobic triester structure requires lipophilic environments, limiting its use in aqueous assays .

Detection Sensitivity: All 4-nitrophenol derivatives share a UV-Vis detection advantage (ε = 18,500 M⁻¹cm⁻¹ at 405 nm), but 4-NPP’s compatibility with aqueous buffers enhances its utility in cell-based assays .

Enzyme Promiscuity Studies

Marine alkaline phosphatase (PhoA) from Alteromonas mediterranea hydrolyzes 4-NPP (monoester), BNPP (diester), and paraoxon-methyl (triester), demonstrating enzyme promiscuity. 4-NPP showed the highest catalytic efficiency (kₐₜ/Kₘ = 2.1 × 10⁴ M⁻¹s⁻¹), highlighting its versatility in probing enzyme mechanisms .

High-Throughput Screening (HTS)

4-NPP enabled the development of a robust HTS model for PTP1B inhibitors (Z’ factor = 0.78), identifying six compounds with IC₅₀ values < 40 µg/mL . Its stability in microplate formats (pH 9.8–10.5) supports large-scale drug discovery .

Limitations and Innovations

- Emerging Alternatives : Fluorescent substrates (e.g., 4-methylumbelliferyl phosphate) are gaining traction for enhanced sensitivity, though 4-NPP remains a cost-effective choice .

Biological Activity

4-Nitrophenyl phosphate disodium salt hexahydrate (4-NPP) is a widely utilized compound in biochemical research, particularly as a substrate for phosphatase enzymes. This article delves into its biological activity, applications, and relevant research findings.

4-NPP is an off-white crystalline powder with a molecular weight of 383.17 g/mol and a chemical formula of CHNNaOP·6HO. It is slightly hygroscopic and exhibits low solubility in water (0.1 mg/mL), but it dissolves readily in alkaline buffers when sonicated . The compound has a melting point of 160-165°C and a density of 1.6 g/cm³, making it stable under standard laboratory conditions .

Role as a Phosphatase Substrate

4-NPP is primarily recognized as a substrate for alkaline phosphatase (ALP), an enzyme that catalyzes the hydrolysis of phosphate esters. The enzymatic reaction produces p-nitrophenol, which can be quantified spectrophotometrically due to its yellow color at 405 nm. This property makes 4-NPP an essential tool in various assays, including:

- Enzyme-Linked Immunosorbent Assays (ELISAs) : Used to detect ALP activity in clinical diagnostics.

- Phosphatase Activity Assays : Employed in research to study enzyme kinetics and inhibition mechanisms .

Clinical Diagnostics

In clinical settings, 4-NPP assists in diagnosing liver and bone diseases by measuring ALP levels in blood samples. Elevated ALP levels can indicate conditions such as cholestasis or bone disorders like Paget's disease .

Environmental Monitoring

The compound is also used in environmental studies to assess phosphatase activity in soil and aquatic ecosystems, providing insights into nutrient cycling and ecosystem health .

Case Studies

Case Study 1: Enzyme Activity Measurement

A study conducted on juvenile zebra seabream utilized 4-NPP to measure ALP activity under varying experimental conditions. The substrate was added at pH 8.5, and absorbance readings were taken at 405 nm to quantify enzyme activity, demonstrating the compound's effectiveness in aquatic toxicology assessments .

Case Study 2: Drug Development

In drug development research, 4-NPP has been employed to evaluate the efficacy of new compounds that target phosphatase enzymes. By measuring the inhibition of ALP activity using this substrate, researchers can determine the potential therapeutic effects of novel drugs .

Safety and Toxicity

4-NPP is generally considered non-toxic for cellular assays; however, it may cause irritation upon contact with skin or eyes. Standard laboratory safety precautions should be observed when handling this compound, including the use of gloves and goggles .

Limitations and Future Directions

Despite its widespread use, 4-NPP has limitations related to its low solubility in water, which can restrict its application in certain assays. Future research may focus on developing more soluble analogs or alternative substrates that retain similar properties while enhancing usability in aqueous environments .

Q & A

Q. Methodological Insight :

- Prepare a 1 mg/mL working solution in 0.1 M sodium acetate (pH 5.0) for acid phosphatase or diethanolamine buffer (pH 9.5) for alkaline phosphatase .

- Terminate reactions with 1–3 N NaOH to stabilize the yellow PNP product for spectrophotometric quantification .

Basic Question: What are the optimal storage and handling conditions for 4-NPP to ensure assay reproducibility?

4-NPP is hygroscopic and light-sensitive. Store lyophilized powder at −20°C in airtight containers, protected from moisture and light. Reconstituted solutions in alkaline buffers are stable for ≤24 hours at 4°C . Repeated freeze-thaw cycles degrade the substrate, reducing assay sensitivity .

Q. Methodological Insight :

- Aliquot stock solutions (e.g., 10 mM in water) to avoid repeated thawing.

- For long-term stability, use desiccants in storage vials and monitor purity via HPLC (>99% recommended) .

Advanced Question: How can researchers address contradictions in kinetic data when using 4-NPP for phosphatase inhibition studies?

Discrepancies in Km/Vmax values often arise from variations in buffer composition, ionic strength, or interference from inhibitors. For example, Mg²⁺ (0.5–1 mM) enhances alkaline phosphatase activity, while EDTA chelation reduces it .

Q. Methodological Insight :

- Standardize assay conditions: Use 10 mM Tris-HCl (pH 8.0) with 0.1% Triton X-100 for cell lysates to minimize background noise .

- Validate inhibition curves using Lineweaver-Burk plots and confirm non-competitive vs. competitive inhibition via IC50 shifts .

- Cross-check with alternative substrates (e.g., p-nitrophenyl sulfate) to rule out 4-NPP-specific artifacts .

Advanced Question: What experimental strategies mitigate the low aqueous solubility of 4-NPP in high-throughput screening (HTS)?

4-NPP’s solubility in water is limited (0.1 mg/mL), necessitating alkaline buffers or co-solvents. However, excessive organic solvents (e.g., DMSO) may denature enzymes.

Q. Methodological Insight :

- Use sonication (10–15 minutes) to dissolve 4-NPP in 0.1 M sodium acetate (pH 5.0) or 50 mM diethanolamine (pH 10.0) .

- For HTS, pre-dispense 4-NPP in 96-well plates as lyophilized tablets (5 mg/well) to ensure consistent substrate loading .

- Consider substrate analogs like 4-methylumbelliferyl phosphate for fluorometric assays, which offer higher sensitivity in low-solubility conditions .

Advanced Question: How can 4-NPP be integrated into multiplex assays for simultaneous detection of phosphatase and protease activity?

4-NPP’s absorbance at 405 nm overlaps minimally with common protease substrates (e.g., FITC-labeled peptides detected at 490 nm).

Q. Methodological Insight :

- Optimize wavelength filters: Use 405 nm for 4-NPP and 490/520 nm for fluorescein-based protease products.

- Include controls: Pre-treat samples with phosphatase inhibitors (e.g., sodium orthovanadate) to confirm specificity .

Advanced Question: What are the limitations of using 4-NPP in live-cell imaging, and how can they be overcome?

4-NPP is membrane-impermeable, restricting its use to extracellular or lysed-cell assays. Additionally, endogenous phosphatases in serum (e.g., fetal bovine serum) may cause background noise.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.